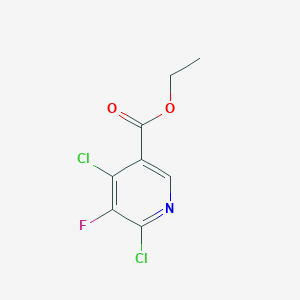

Ethyl 4,6-dichloro-5-fluoronicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,6-dichloro-5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2FNO2/c1-2-14-8(13)4-3-12-7(10)6(11)5(4)9/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAYGSDXQHYXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C(=C1Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617965 | |

| Record name | Ethyl 4,6-dichloro-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154012-17-6 | |

| Record name | Ethyl 4,6-dichloro-5-fluoro-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154012-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4,6-dichloro-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4,6-dichloro-5-fluoronicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for Ethyl 4,6-dichloro-5-fluoronicotinate, a halogenated pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis for this specific molecule, the following pathway is a chemically sound proposal based on established methodologies for analogous compounds, particularly the synthesis of related dihydroxy- and dichloro-nicotinic acid derivatives.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process commencing with the formation of a key intermediate, Ethyl 4,6-dihydroxy-5-fluoronicotinate, followed by a chlorination step.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following experimental protocols are adapted from established procedures for the synthesis of structurally related compounds.

Step 1: Synthesis of Ethyl 4,6-dihydroxy-5-fluoronicotinate (Proposed)

The formation of the substituted dihydroxypyridine ring can be envisioned through a condensation reaction of appropriate C2 and C3 synthons. A plausible approach involves the condensation of ethyl fluoroacetate with diethyl malonate in the presence of an ammonia source, which cyclizes to form the desired dihydroxynicotinate.

Experimental Workflow:

Caption: Workflow for the proposed synthesis of the dihydroxy intermediate.

Methodology:

-

To a solution of sodium ethoxide in absolute ethanol, a mixture of ethyl fluoroacetate and diethyl malonate is added dropwise at a controlled temperature.

-

The reaction mixture is stirred and heated to reflux for several hours to facilitate the initial condensation.

-

An ammonia source, such as ammonium acetate, is then introduced to the reaction mixture, and heating is continued to promote cyclization and formation of the pyridine ring.

-

Upon completion, the reaction is cooled, and the pH is adjusted with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield Ethyl 4,6-dihydroxy-5-fluoronicotinate.

Step 2: Synthesis of this compound

This step involves the conversion of the hydroxyl groups of the pyridine ring to chloro substituents using a chlorinating agent such as phosphorus oxychloride (POCl₃). This is a standard transformation for the synthesis of chloropyridines from their hydroxy analogues.

Experimental Workflow:

Caption: Workflow for the chlorination of the dihydroxy intermediate.

Methodology:

-

Ethyl 4,6-dihydroxy-5-fluoronicotinate is suspended in an excess of phosphorus oxychloride (POCl₃).

-

The mixture may be heated in a sealed vessel at elevated temperatures (e.g., 150-170 °C) for an extended period (e.g., 20-25 hours). The addition of a catalyst, such as a tertiary amine or a lithium salt, may facilitate the reaction.

-

After cooling, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is then cautiously poured onto crushed ice with vigorous stirring.

-

The aqueous mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic extracts are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by column chromatography on silica gel.

Quantitative Data

The following table summarizes quantitative data from the synthesis of an analogous compound, 2,6-dichloro-5-fluoronicotinic acid, which can serve as a reference for the expected outcomes of the proposed synthesis.

| Parameter | Value | Reference Compound | Source |

| Yield | 71% | 2,6-dichloro-5-fluoronicotinic acid (from the corresponding acid chloride) | US Patent 5,204,478 |

| Purity (HPLC) | 99.4% | 2,6-dichloro-5-fluoronicotinic acid | US Patent 5,204,478 |

| Melting Point | 154.6-154.9 °C | 2,6-dichloro-5-fluoronicotinic acid | US Patent 5,204,478 |

Note: The yield and purity of the target compound, this compound, may vary depending on the specific reaction conditions and purification methods employed. The data presented here is for a structurally related compound and should be considered as an estimate.

Concluding Remarks

The proposed synthesis pathway provides a robust framework for the laboratory-scale preparation of this compound. The synthesis of the key dihydroxy intermediate and its subsequent chlorination are based on well-established chemical principles. Researchers and drug development professionals can utilize this guide as a starting point for the synthesis of this and other related fluorinated nicotinic acid derivatives. Optimization of reaction conditions will be necessary to achieve high yields and purity of the final product.

Ethyl 4,6-dichloro-5-fluoronicotinate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloro-5-fluoronicotinate is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its polysubstituted aromatic ring serves as a versatile scaffold for the synthesis of more complex molecules, particularly as an intermediate in the development of novel therapeutic agents. The presence of chlorine and fluorine atoms on the pyridine core imparts unique electronic properties and metabolic stability, making it an attractive building block for compounds targeting a range of biological pathways. This technical guide provides a comprehensive overview of the chemical properties, structure, and available synthesis information for this compound.

Chemical Properties and Structure

This compound is a compound whose physical and chemical characteristics are crucial for its application in synthetic chemistry. While extensive experimental data is not widely published, the fundamental properties have been established.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂FNO₂ | [Cenmed][1] |

| Molecular Weight | 238.04 g/mol | [Cenmed][1] |

| CAS Number | 154012-17-6 | [Cenmed][1] |

| PubChem CID | 21781758 | [Cenmed][1] |

| Isomeric SMILES | CCOC(=O)C1=CN=C(C(=C1Cl)F)Cl | [Cenmed][1] |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Structural Representation

The structure of this compound is characterized by a pyridine ring substituted with two chlorine atoms at positions 4 and 6, a fluorine atom at position 5, and an ethyl carboxylate group at position 3.

2D Structure:

Chemical Structure of this compound

Synthesis and Reactivity

Logical Synthesis Pathway

The most probable synthetic route involves the esterification of 2,6-dichloro-5-fluoronicotinic acid. This precursor can be synthesized through a multi-step process. An improved process for the preparation of 2,6-dichloro-5-fluoronicotinoyl chloride, a direct precursor to the acid, involves the conversion of a 2,6-dihydroxy-5-fluoronicotinic acid ester using phosphorus oxychloride and a lithium reagent. Subsequent basic hydrolysis affords 2,6-dichloro-5-fluoronicotinic acid.[2]

Logical Synthesis Pathway for this compound

Experimental Protocols for Precursor Synthesis

A patented method describes the synthesis of the precursor, 2,6-dichloro-5-fluoronicotinic acid.[2]

Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate:

-

A solution of ethyl fluoroacetate and ethyl formate is treated with sodium methoxide at 0°C.

-

After stirring, a solution of methyl malonamate in methanol is added, and the mixture is heated to reflux.

-

The hot mixture is then treated with hydrochloric acid.

-

After cooling, the precipitated solid is collected, washed with water, and vacuum dried to yield methyl 2,6-dihydroxy-5-fluoronicotinate.[2]

Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride and subsequent hydrolysis:

-

Methyl 2,6-dihydroxy-5-fluoronicotinate is heated with phosphorus oxychloride and lithium phosphate in a sealed autoclave at 170°C.[2]

-

After cooling, the reaction mixture is worked up with methylene chloride.

-

The resulting residual oil is treated with thionyl chloride at reflux to yield 2,6-dichloro-5-fluoronicotinoyl chloride.[2]

-

This acid chloride is then hydrolyzed using aqueous sodium hydroxide, followed by acidification with hydrochloric acid to precipitate 2,6-dichloro-5-fluoronicotinic acid.[2]

Applications in Drug Development

Halogenated pyridines, such as this compound, are valuable intermediates in the synthesis of biologically active molecules. The strategic placement of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The fluorine atom, in particular, is often introduced to block metabolic oxidation, increase binding affinity, and improve membrane permeability.

While specific biological activities for this compound are not documented, its structural motifs are present in compounds investigated for various therapeutic areas. For instance, substituted nicotinic acid derivatives are explored for their potential as anti-inflammatory agents.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of drug discovery and development. While comprehensive data on its physical properties and a direct, detailed synthesis protocol are limited in the public domain, its structural features and the known synthesis of its precursors provide a solid foundation for its use in synthetic organic chemistry. Further experimental investigation is warranted to fully characterize this compound and explore its utility in the creation of novel, biologically active molecules. Researchers and scientists are encouraged to consider this versatile building block for their future synthetic endeavors.

References

Technical Guide: Characterization and Application of Ethyl 4,6-dichloro-5-fluoronicotinate (CAS 154012-17-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloro-5-fluoronicotinate, identified by CAS number 154012-17-6, is a halogenated pyridine derivative. This compound serves as a critical building block in synthetic organic chemistry, particularly in the development of targeted therapeutics. Its primary significance lies in its role as a key intermediate in the synthesis of potent and selective inhibitors of oncogenic proteins, most notably KRAS G12D. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its application in the development of KRAS G12D inhibitors.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 154012-17-6 | General |

| Molecular Formula | C₈H₆Cl₂FNO₂ | [1] |

| Molecular Weight | 238.04 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| LogP | 2.66 | [2] |

Synthesis

This compound is synthesized from 4,6-dichloro-5-fluoro-3-pyridinecarboxylic acid. The following section details the experimental protocol for its preparation.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via esterification of 4,6-dichloro-5-fluoro-3-pyridinecarboxylic acid.

Materials:

-

4,6-dichloro-5-fluoro-3-pyridinecarboxylic acid

-

Ethanol (absolute)

-

Thionyl chloride (SOCl₂)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Water (deionized)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 4,6-dichloro-5-fluoro-3-pyridinecarboxylic acid in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.[1]

-

The solution is heated to 80°C.[1]

-

Thionyl chloride is added dropwise to the heated solution through the condenser.[1]

-

The reaction mixture is then stirred at 65°C overnight.[1]

-

After the reaction is complete, the mixture is concentrated under reduced pressure (in vacuo) to remove excess ethanol and thionyl chloride.[1]

-

The resulting residue is partitioned between ethyl acetate and water.[1]

-

The organic layer is separated and washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid.[1]

-

The organic layer is then washed with water and dried over anhydrous sodium sulfate or magnesium sulfate.

-

The drying agent is removed by filtration, and the ethyl acetate is evaporated under reduced pressure to yield the crude product.

-

The crude product can be further purified by silica gel column chromatography if necessary.

Diagram: Synthesis Workflow

Caption: Synthetic route for this compound.

Role in the Synthesis of KRAS G12D Inhibitors

This compound is a crucial precursor in the multi-step synthesis of complex heterocyclic compounds that act as inhibitors of the KRAS G12D mutant protein. The chloro- and fluoro-substituents on the pyridine ring provide reactive sites for subsequent nucleophilic substitution and cross-coupling reactions, allowing for the construction of the final inhibitor scaffold.

Experimental Protocol: Exemplary Downstream Reaction

The following protocol illustrates the use of this compound in a subsequent synthetic step towards a KRAS G12D inhibitor intermediate.

Objective: To perform a nucleophilic aromatic substitution on this compound.

Materials:

-

This compound

-

A primary or secondary amine (e.g., 2,4-dimethoxybenzylamine)

-

A non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA)

-

A suitable solvent (e.g., dioxane)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

To a solution of this compound in dioxane, add the amine and the non-nucleophilic base.

-

The reaction mixture is stirred at an elevated temperature (e.g., 50°C) for several hours to overnight.

-

Upon completion, the reaction is cooled to room temperature and partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over a drying agent, and concentrated under reduced pressure.

-

The resulting intermediate can then be carried forward to subsequent reaction steps.

Diagram: Multi-step Synthesis Logic

Caption: General synthetic logic from the core intermediate.

Biological Context: The KRAS G12D Signaling Pathway

The ultimate therapeutic relevance of this compound is defined by the biological target of the inhibitors it helps to create. The KRAS G12D mutation leads to a constitutively active KRAS protein, which perpetually stimulates downstream signaling pathways, driving uncontrolled cell proliferation and survival, characteristic of many aggressive cancers.

The primary signaling cascades downstream of KRAS are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

The RAF-MEK-ERK (MAPK) Pathway

Activated KRAS (GTP-bound) recruits and activates RAF kinases, initiating a phosphorylation cascade that proceeds through MEK and ultimately to ERK. Phosphorylated ERK translocates to the nucleus and activates transcription factors that promote cell cycle progression and proliferation.

The PI3K-AKT-mTOR Pathway

KRAS-GTP can also activate phosphoinositide 3-kinase (PI3K), which leads to the activation of AKT. Activated AKT, in turn, influences a multitude of cellular processes, including cell survival, growth, and metabolism, often through the activation of the mTOR complex.

Diagram: KRAS G12D Signaling Pathway

Caption: Simplified KRAS G12D downstream signaling pathways.

Conclusion

This compound is a valuable synthetic intermediate whose importance is intrinsically linked to the development of targeted cancer therapies. While it does not possess inherent biological activity, its well-defined structure and reactivity make it an essential component in the synthesis of KRAS G12D inhibitors. This guide has provided an overview of its synthesis, key properties, and the critical biological context in which its downstream products operate. Further research into novel synthetic routes and applications of this versatile building block may continue to advance the field of medicinal chemistry.

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 4,6-dichloro-5-fluoronicotinate

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 4,6-dichloro-5-fluoronicotinate. Due to the limited availability of public domain experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also presented to guide researchers in their analytical endeavors. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

This compound is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural elucidation and purity assessment are critically dependent on modern spectroscopic techniques. This guide outlines the predicted spectral characteristics and the methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data for analogous compounds.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.7 | Singlet | 1H | H-2 (pyridine ring) |

| ~4.5 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O (ester) |

| ~155 (d, ¹JCF) | C-5 (C-F) |

| ~150 | C-2 |

| ~148 (d) | C-6 (C-Cl) |

| ~130 (d) | C-4 (C-Cl) |

| ~125 | C-3 |

| ~63 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, Reference: CFCl₃)

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ -120 to -140 | Singlet |

Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch |

| ~1735-1715 | Strong | C=O stretch (ester) |

| ~1600-1550 | Medium | C=C and C=N stretch (pyridine ring) |

| ~1300-1200 | Strong | C-O stretch (ester) |

| ~1100-1000 | Strong | C-F stretch |

| ~850-750 | Strong | C-Cl stretch |

Predicted Mass Spectrometry (MS) Data

Table 5: Predicted Mass Spectrometry Fragments (Electron Ionization)

| m/z | Interpretation |

| 237/239/241 | [M]⁺˙ (Molecular ion peak with isotopic pattern for 2 Cl atoms) |

| 209/211/213 | [M - C₂H₄]⁺˙ |

| 192/194/196 | [M - OCH₂CH₃]⁺ |

| 164/166/168 | [M - COOCH₂CH₃]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a novel organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-25 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry vial.

-

Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune and match the probe to the desired nucleus (¹H, ¹³C, ¹⁹F).

-

Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay).

-

For ¹³C NMR, broadband proton decoupling is typically applied to simplify the spectrum.

-

For ¹⁹F NMR, an appropriate chemical shift reference, such as CFCl₃ (trichlorofluoromethane), should be used.

-

Acquire the data.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to an internal standard (e.g., TMS at 0.00 ppm for ¹H and ¹³C in CDCl₃).

-

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Background Spectrum :

-

Ensure the ATR crystal is clean. If necessary, wipe it with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis :

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

For solid samples, apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

-

Cleaning :

-

After analysis, clean the ATR crystal thoroughly with a suitable solvent and a soft, non-abrasive wipe.

-

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction :

-

The sample must be volatile to be analyzed by EI-MS.

-

For pure, volatile solids or liquids, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and heated to vaporize the sample.

-

For more complex mixtures or less volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed, where the sample is first separated by GC before entering the mass spectrometer.

-

-

Ionization and Analysis :

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[1][2][3][4]

-

This causes the molecules to ionize and fragment.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Interpretation :

-

The resulting mass spectrum is a plot of ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Synthesis of Ethyl 4,6-dichloro-5-fluoronicotinate

This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 4,6-dichloro-5-fluoronicotinate, a key intermediate in the development of various pharmaceutical compounds. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound predominantly commences from two key starting materials: 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile . Each route presents distinct advantages and challenges in terms of reaction conditions, yield, and purity of the final product.

Synthetic Route 1: From 2,6-dichloro-5-fluoronicotinic acid

This pathway involves the initial conversion of 2,6-dichloro-5-fluoronicotinic acid to its corresponding acyl chloride, followed by a condensation reaction with a malonate derivative. Various reagents and conditions have been reported for this sequence, influencing the overall efficiency of the synthesis.

Diagram of Synthetic Pathway 1

Quantitative Data for Synthetic Route 1

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | 2,6-dichloro-5-fluoronicotinic acid | Thionyl chloride | - | Reflux | - | High | - | [1] |

| 2a | 2,6-dichloro-5-fluoronicotinoyl chloride | Monoethyl malonate potassium, MgCl₂, Triethylamine | - | - | - | 71 | - | [1] |

| 2b | 2,6-dichloro-5-fluoronicotinoyl chloride | Monoethyl malonate, n-Butyllithium | - | -50 | - | 97.9 | - | [1] |

Experimental Protocols for Synthetic Route 1

Step 1: Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride

A detailed, specific protocol for this step from the searched literature is not available. However, a general procedure involves reacting 2,6-dichloro-5-fluoronicotinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent. The reaction mixture is typically heated to reflux to drive the reaction to completion. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude acyl chloride, which is often used in the next step without further purification.

Step 2a: Synthesis of this compound via Magnesium Salt

While a highly detailed protocol is not provided in the search results, this method involves the reaction of 2,6-dichloro-5-fluoronicotinoyl chloride with the potassium salt of monoethyl malonate in the presence of magnesium chloride and a base like triethylamine.[1] The reaction is followed by an acidic work-up to yield the final product.[1]

Step 2b: Synthesis of this compound via n-Butyllithium

This high-yield method requires stringent anhydrous and low-temperature conditions.[1] 2,6-dichloro-5-fluoronicotinoyl chloride is reacted with monoethyl malonate in the presence of n-butyllithium at -50°C.[1] The reaction is then quenched and worked up to isolate the product. The use of n-butyllithium, a highly reactive and pyrophoric reagent, makes this route less suitable for large-scale industrial production.[1]

Synthetic Route 2: From 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile (Blaise Reaction)

This synthetic approach utilizes the Blaise reaction, where 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile reacts with the organozinc reagent derived from ethyl bromoacetate. The resulting intermediate is then hydrolyzed to afford this compound. An improved procedure for this reaction focuses on controlling the reaction conditions to enhance yield and purity.

Diagram of Synthetic Pathway 2

Quantitative Data for Synthetic Route 2

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1-3 | 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, Ethyl bromoacetate | Zn, HCl/Ethanol or H₂SO₄ | Anhydrous Ethanol | 20-30 (hydrolysis) | 2-3 (hydrolysis) | 88-95 | 99 | [1] |

Experimental Protocol for Synthetic Route 2 (Improved Blaise Reaction)

Step 1: Formation of the Zinc Salt Intermediate

To a suspension of activated zinc powder in an anhydrous solvent, a solution of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile and ethyl bromoacetate is added. The reaction is initiated, often with gentle heating, and then proceeds to form the organozinc intermediate.

Step 2: Formation of the Imidate Intermediate

The reaction mixture containing the zinc salt is carefully acidified at a controlled temperature of 0-10°C to a pH of 2-3.[1] This controlled acidification is crucial to prevent the hydrolysis of the ester group.[1] The resulting imidate intermediate is then extracted.

Step 3: Acid-catalyzed Alcoholysis to this compound

The isolated imidate intermediate is dissolved in anhydrous ethanol. An anhydrous solution of hydrogen chloride in ethanol or concentrated sulfuric acid is then added dropwise at 20-30°C.[1] The mixture is stirred for 2-3 hours to facilitate the alcoholysis.[1] Upon completion, the product is isolated by filtration and can be further purified by recrystallization.

Synthesis of Starting Material: 2,6-dichloro-5-fluoronicotinic acid

The starting material for the first synthetic route, 2,6-dichloro-5-fluoronicotinic acid, can be prepared from readily available precursors.

Diagram for the Synthesis of 2,6-dichloro-5-fluoronicotinic acid

Quantitative Data for the Synthesis of 2,6-dichloro-5-fluoronicotinic acid

| Step | Reactants | Reagents | Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 1-2 | Ethyl fluoroacetate, Ethyl formate, Methyl malonamate | Sodium methoxide, HCl | 0 to Reflux | 61 | 95.4 (HPLC) | [2][3] |

| 3-4 | Methyl 2,6-dihydroxy-5-fluoronicotinate | POCl₃, Lithium Chloride, NaOH, HCl | 152-158 | 71 (from acid chloride) | 99.4 (HPLC) | [2][3] |

Experimental Protocol for the Synthesis of 2,6-dichloro-5-fluoronicotinic acid

Step 1 & 2: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate

To a solution of ethyl fluoroacetate and ethyl formate at 0°C, sodium methoxide is added. After stirring, a solution of methyl malonamate in methanol is added, and the mixture is heated to reflux. The reaction is then quenched with hydrochloric acid. The precipitated solid is collected, washed, and dried to yield methyl 2,6-dihydroxy-5-fluoronicotinate.[2][3]

Step 3: Synthesis of 2,6-dichloro-5-fluoronicotinoyl chloride

Methyl 2,6-dihydroxy-5-fluoronicotinate is heated with phosphorus oxychloride and a lithium salt (e.g., lithium chloride) in a sealed tube at high temperatures (152-158°C).[2][3] After cooling, the reaction mixture is worked up to isolate the 2,6-dichloro-5-fluoronicotinoyl chloride.

Step 4: Hydrolysis to 2,6-dichloro-5-fluoronicotinic acid

The crude 2,6-dichloro-5-fluoronicotinoyl chloride is hydrolyzed using an aqueous base (e.g., sodium hydroxide) followed by acidification with hydrochloric acid to a pH of 1-2.[2][3] The precipitated 2,6-dichloro-5-fluoronicotinic acid is then collected by filtration.[2][3]

References

- 1. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]

- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 3. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity of Chlorine Atoms in Ethyl 4,6-dichloro-5-fluoronicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,6-dichloro-5-fluoronicotinate is a polysubstituted pyridine derivative of significant interest in medicinal chemistry and drug development due to its utility as a versatile building block. The presence of two distinct chlorine atoms at the C4 and C6 positions, influenced by the electronic effects of the adjacent fluorine and ethoxycarbonyl substituents, raises critical questions regarding their relative reactivity towards nucleophilic substitution. This technical guide provides a comprehensive analysis of the differential reactivity of these chlorine atoms, supported by experimental evidence and theoretical principles. It has been determined that nucleophilic aromatic substitution (SNAr) reactions on this scaffold exhibit a high degree of regioselectivity, with the chlorine atom at the C4 position being significantly more susceptible to displacement by nucleophiles, particularly amines. This guide will delve into the underlying electronic and steric factors governing this reactivity, present available experimental data, and provide a generalized experimental protocol for the selective amination at the C4 position.

Introduction: The Importance of Regioselectivity in Substituted Pyridines

Polysubstituted pyridine rings are privileged scaffolds in a vast array of pharmaceuticals and agrochemicals. The precise control of substituent placement is paramount in drug design, as even minor positional changes can dramatically alter a molecule's biological activity, pharmacokinetic properties, and toxicity profile. This compound presents a classic challenge in regioselective synthesis: how to selectively functionalize one of two similar leaving groups on an activated heterocyclic ring. Understanding the principles that govern this selectivity is crucial for the efficient and predictable synthesis of complex molecular targets.

Analysis of Chlorine Reactivity: Electronic and Steric Considerations

The reactivity of the chlorine atoms in this compound is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). In this mechanism, the pyridine ring is activated towards nucleophilic attack by the presence of electron-withdrawing groups. The relative reactivity of the C4 and C6 positions is a result of the interplay between electronic and steric effects of the substituents on the ring.

Electronic Effects

The pyridine nitrogen atom is inherently electron-withdrawing, which reduces the electron density of the entire ring and makes it more susceptible to nucleophilic attack compared to benzene. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions, which bear a partial positive charge.

The substituents on the ring further modulate this electron distribution:

-

Ethyl 3-carboxylate (-COOEt): This is a strong electron-withdrawing group through both resonance and inductive effects. It significantly deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. Its deactivating effect is felt most strongly at the ortho (C2, C4) and para (C6) positions.

-

5-Fluoro (-F): The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), further activating the ring for nucleophilic attack. It also has a weak, electron-donating resonance effect (+M), but for halogens, the inductive effect typically dominates in SNAr reactions.

-

4-Chloro and 6-Chloro (-Cl): Like fluorine, chlorine is an electron-withdrawing group via induction.

The cumulative effect of the ring nitrogen, the ethoxycarbonyl group, and the fluorine atom is a significant polarization of the C-Cl bonds, making the carbon atoms at C4 and C6 highly electrophilic.

To understand the preferential attack at C4, we must consider the stability of the Meisenheimer complex, the intermediate formed upon nucleophilic attack.

-

Attack at C4: A nucleophile attacking the C4 position results in a negative charge that can be delocalized onto the electronegative nitrogen atom of the pyridine ring and also effectively stabilized by the adjacent electron-withdrawing ethoxycarbonyl group at C3.

-

Attack at C6: Nucleophilic attack at the C6 position also allows for delocalization of the negative charge onto the ring nitrogen.

While both positions are activated, the proximity of the powerful electron-withdrawing ester group to the C4 position provides superior stabilization of the Meisenheimer intermediate formed during attack at this site. This enhanced stabilization lowers the activation energy for the C4 substitution pathway, making it the kinetically favored process.

Steric Effects

Steric hindrance can also play a role in determining the site of nucleophilic attack. The C6 position is flanked by the pyridine nitrogen and the fluorine atom at C5. The C4 position is situated between the ethoxycarbonyl group at C3 and the fluorine atom at C5. While the ethoxycarbonyl group is larger than the fluorine atom, its rotational freedom may allow for a less hindered approach of the nucleophile to the C4 position compared to the more sterically congested environment around the C6 position, which is adjacent to the ring nitrogen. However, in many cases involving planar aromatic rings, electronic factors are the dominant determinant of regioselectivity in SNAr reactions.

Experimental Evidence and Data

The most compelling evidence for the selective reactivity of the C4 chlorine atom comes from the commercial availability of compounds that are products of this regioselective substitution. Specifically, Ethyl 4-amino-6-chloro-5-fluoronicotinate and its methyl analog, Methyl 4-amino-6-chloro-5-fluoronicotinate , are listed by multiple chemical suppliers. The existence of these compounds as stable, isolable products strongly indicates that the reaction of this compound with ammonia or primary amines proceeds with a high degree of selectivity at the C4 position.

Experimental Protocol: Selective Amination at the C4 Position

The following is a generalized experimental protocol for the selective nucleophilic substitution of the C4 chlorine atom in this compound with an amine. This protocol is based on standard procedures for SNAr reactions on activated chloropyridines.

Reaction: Synthesis of Ethyl 4-amino-6-chloro-5-fluoronicotinate

Materials:

-

This compound

-

Ammonia (e.g., 7N solution in methanol or aqueous ammonium hydroxide) or a primary/secondary amine

-

A polar aprotic solvent (e.g., Dioxane, DMF, DMSO, or an alcohol like ethanol)

-

A non-nucleophilic base (optional, e.g., triethylamine, diisopropylethylamine) if using an amine salt.

Procedure:

-

In a sealed reaction vessel, dissolve this compound in a suitable polar aprotic solvent.

-

Add a stoichiometric excess of the amine nucleophile (typically 2-5 equivalents). If using an amine salt, add an equivalent of a non-nucleophilic base.

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and the solvent used.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid product precipitates, it can be isolated by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried.

-

If the product remains in solution, the solvent can be removed under reduced pressure. The resulting residue can then be purified by standard techniques such as recrystallization or column chromatography on silica gel to yield the pure Ethyl 4-(substituted)amino-6-chloro-5-fluoronicotinate.

Expected Outcome:

The major product of this reaction is expected to be the 4-amino substituted isomer, with little to no formation of the 6-amino isomer.

Visualization of Reaction Pathways and Concepts

To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Logical workflow of the regioselective nucleophilic substitution.

Caption: Generalized experimental workflow for C4 amination.

Conclusion

The reactivity of the chlorine atoms in this compound is characterized by a high degree of regioselectivity in nucleophilic aromatic substitution reactions. The chlorine atom at the C4 position is demonstrably more reactive than the chlorine at the C6 position. This selectivity is primarily attributed to the superior electronic stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4, which is favorably influenced by the adjacent electron-withdrawing ethoxycarbonyl group. This inherent reactivity profile makes this compound a valuable and predictable building block for the synthesis of complex, polysubstituted pyridine derivatives, enabling chemists to selectively introduce a wide range of functionalities at the C4 position with confidence. For drug development professionals, this understanding allows for the rational design of synthetic routes to novel compounds with potentially enhanced biological activities.

Technical Guidance for Determining the Solubility of Ethyl 4,6-dichloro-5-fluoronicotinate in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of Ethyl 4,6-dichloro-5-fluoronicotinate, a compound of interest in pharmaceutical and chemical research. A comprehensive review of publicly available scientific literature and databases indicates a lack of quantitative solubility data for this specific molecule in common organic solvents. Consequently, this document provides a detailed framework for the experimental determination of its solubility. It outlines standardized protocols, recommended analytical techniques, and best practices for data acquisition and reporting, enabling researchers to generate reliable and reproducible solubility profiles.

Introduction

This compound is a substituted pyridine derivative with potential applications in the synthesis of active pharmaceutical ingredients and other specialty chemicals. Understanding its solubility in various organic solvents is a critical parameter for process development, formulation design, and purification strategies. The absence of published data necessitates a standardized approach to its measurement. This guide presents a robust methodology for determining the thermodynamic solubility of the title compound.

Proposed Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period and then quantifying the concentration of the dissolved solute in the supernatant.

2.1. Materials and Equipment

-

Solute: this compound (purity >99%)

-

Solvents: A range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile) of appropriate purity (e.g., HPLC grade).

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator/shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

-

2.2. Procedure

-

Sample Preparation: Add an excess of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.[1]

-

Equilibration: Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 48 hours.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to permit the sedimentation of the excess solid. Subsequently, centrifuge the vials to further separate the solid from the liquid phase.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.

Analytical Methodologies for Quantification

The accurate quantification of the dissolved this compound is crucial for reliable solubility data. The choice of analytical method will depend on the properties of the compound and the available instrumentation.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the quantification of organic molecules.

-

Column: A reversed-phase column (e.g., C18) is often suitable for compounds of this nature. Fluorinated phases could also provide alternative selectivity.[4]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, potentially with a pH modifier if the compound's stability is pH-dependent.

-

Detection: A UV detector set at a wavelength of maximum absorbance for this compound.

-

Quantification: Prepare a calibration curve using standard solutions of the compound of known concentrations.

3.2. Gas Chromatography (GC)

For volatile and thermally stable compounds, GC can be an effective analytical tool.[5][6]

-

Column: A capillary column with a suitable stationary phase for the separation of halogenated aromatic compounds.

-

Injector and Detector: A split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.[5][7]

-

Quantification: Similar to HPLC, quantification is achieved by creating a calibration curve from standard solutions.

Data Presentation and Considerations

4.1. Tabulation of Results

While no specific data is available for this compound, the experimentally determined solubility should be presented in a clear and organized table.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

| Acetone | Data to be determined | Data to be determined |

| Ethyl Acetate | Data to be determined | Data to be determined |

| Dichloromethane | Data to be determined | Data to be determined |

| Acetonitrile | Data to be determined | Data to be determined |

4.2. Solid-State Characterization

The solubility of a compound can be significantly influenced by its solid-state properties, such as polymorphism and crystallinity.[8][][10][11] It is recommended to characterize the solid material before and after the solubility experiment using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure that no phase transformation has occurred during the experiment.[8][12]

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the proposed experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a comprehensive methodology for researchers to determine the solubility of this compound in common organic solvents. By following the outlined experimental and analytical protocols, it is possible to generate high-quality, reproducible data that will be invaluable for the scientific and industrial communities. The adoption of this standardized approach will facilitate the comparison of results across different laboratories and support the further development of processes and formulations involving this compound.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. biorelevant.com [biorelevant.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. agilent.com [agilent.com]

- 7. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. alfa-chemclinix.com [alfa-chemclinix.com]

- 10. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmtech.com [pharmtech.com]

- 12. researchgate.net [researchgate.net]

Ethyl 4,6-dichloro-5-fluoronicotinate: A Technical Guide to its Synthesis and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4,6-dichloro-5-fluoronicotinate is a key fluorinated heterocyclic compound, primarily utilized as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, a detailed, inferred methodology for its synthesis, and contextualizes its development within the broader history of organofluorine chemistry. While a singular "discovery" paper for this specific ester has not been identified in the public domain, its emergence is intrinsically linked to the burgeoning field of fluorinated pharmaceuticals and the demand for novel building blocks.

Discovery and History

The precise first synthesis of this compound is not well-documented in readily available scientific literature. However, its development can be understood within the wider context of the growing importance of fluorinated organic compounds in medicinal chemistry, a trend that gained significant momentum in the mid-20th century. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.

The parent scaffold, nicotinic acid (a form of vitamin B3), has been known since its synthesis in 1867.[1] The strategic placement of halogen atoms, particularly fluorine and chlorine, on the pyridine ring became a common strategy in the design of bioactive molecules. The synthesis of related compounds, such as 2,6-dichloro-5-fluoronicotinic acid, is described in patents, indicating the industrial relevance of this substitution pattern. For instance, a 1993 patent details a process for preparing 2,6-dichloro-5-fluoronicotinic acid, a potential precursor to the title compound.[2] The development of this compound was likely driven by the need for a stable, reactive intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

The logical progression from the synthesis of the carboxylic acid to its ethyl ester is a standard transformation in organic chemistry, suggesting that this compound was likely synthesized as a more versatile building block for further chemical modifications.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This data is primarily sourced from chemical suppliers and publicly available databases.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂FNO₂ | [3] |

| Molecular Weight | 238.04 g/mol | [3] |

| CAS Number | 154012-17-6 | [3] |

| Appearance | Not specified (likely a solid) | - |

| Purity | ≥95% | [3] |

| Isomeric SMILES | CCOC(=O)C1=CN=C(C(=C1Cl)F)Cl | [3] |

Inferred Synthesis Protocol

While a specific, detailed experimental protocol for the direct synthesis of this compound is not explicitly available in the searched literature, a plausible and commonly employed synthetic route can be inferred from the preparation of its parent acid, 2,6-dichloro-5-fluoronicotinic acid. A standard esterification procedure, such as the Fischer-Speier esterification, would be the logical subsequent step.

Experimental Protocol: Two-Step Inferred Synthesis

Step 1: Synthesis of 2,6-dichloro-5-fluoronicotinic acid (Based on patent literature[2])

-

Reaction Setup: A solution of ethyl fluoroacetate and ethyl formate is treated with sodium methoxide at 0°C.

-

Addition of Malonamate: After stirring, a solution of methyl malonamate in methanol is added, and the mixture is heated to reflux.

-

Hydrolysis: The hot mixture is then treated with a solution of hydrochloric acid in water.

-

Cyclization and Chlorination: The resulting methyl 2,6-dihydroxy-5-fluoronicotinate is collected and subsequently heated with phosphorus oxychloride in the presence of a lithium salt in a sealed autoclave.

-

Work-up and Isolation: After cooling, the reaction mixture is slurried with methylene chloride, filtered, and concentrated. The residue is treated with thionyl chloride and then hydrolyzed to yield 2,6-dichloro-5-fluoronicotinic acid. The product is collected by filtration, washed with water, and dried under vacuum.

Step 2: Fischer-Speier Esterification to this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, 2,6-dichloro-5-fluoronicotinic acid is dissolved in an excess of anhydrous ethanol.

-

Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Neutralization and Extraction: Upon completion, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is then diluted with water and neutralized with a weak base, such as a saturated sodium bicarbonate solution. The aqueous layer is extracted multiple times with a suitable organic solvent, such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the inferred logical workflow for the synthesis of this compound.

Caption: Inferred two-step synthesis workflow for this compound.

Applications and Future Directions

This compound is not an end-product but a crucial building block. Its utility lies in the differential reactivity of the two chlorine atoms and the ester group, allowing for selective modifications to build more complex molecular architectures. It is a precursor in the synthesis of various substituted pyridines that are of interest in drug discovery. For instance, related compounds are used in the synthesis of quinolone antibiotics.

The future of this and similar fluorinated intermediates is tied to the continued exploration of new chemical space in drug discovery and materials science. As synthetic methodologies become more sophisticated, the demand for precisely functionalized building blocks like this compound is expected to grow.

Conclusion

This compound is a significant, albeit not widely publicized, chemical intermediate. While its specific history of discovery remains elusive, its importance is evident from its role in synthetic organic chemistry. This guide provides a foundational understanding of its properties and a practical, inferred protocol for its synthesis, serving as a valuable resource for researchers in the field. The continued application of such fluorinated building blocks will undoubtedly contribute to the development of novel and improved chemical entities with a wide range of applications.

References

Thermal stability and decomposition of Ethyl 4,6-dichloro-5-fluoronicotinate

An In-depth Technical Guide to the Thermal Stability and Decomposition of Ethyl 4,6-dichloro-5-fluoronicotinate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical guide on the anticipated thermal stability and decomposition of this compound. Due to the absence of publicly available experimental data, the quantitative data presented herein is hypothetical and serves as an illustrative example of how such data would be presented and interpreted. The experimental protocols are based on established methodologies for the thermal analysis of organic compounds.

Introduction

This compound is a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. A thorough understanding of its thermal stability is paramount for safe handling, storage, and processing, as well as for predicting its behavior in various formulation and reaction conditions. This guide outlines the theoretical basis for its thermal stability, expected decomposition pathways, and standard methodologies for its evaluation.

The presence of chlorine and fluorine atoms on the pyridine ring is expected to significantly influence the compound's thermal properties. The strong carbon-fluorine bond generally enhances thermal stability, while the carbon-chlorine bonds may represent points of thermal lability. The ester functional group also presents a potential site for decomposition reactions.

Predicted Thermal Stability and Decomposition Profile

The thermal decomposition of this compound is anticipated to proceed through a multi-step process, initiated by the cleavage of the weakest bonds within the molecule. The initial decomposition step is likely to involve either the loss of the ethyl group from the ester moiety or the cleavage of a carbon-chlorine bond. Subsequent fragmentation of the pyridine ring would occur at higher temperatures.

Key factors influencing its thermal stability include:

-

Carbon-Halogen Bond Strength: The C-F bond is significantly stronger than the C-Cl bond, suggesting that dechlorination is a more probable initial decomposition step than defluorination.

-

Ester Group Stability: The ester linkage may undergo hydrolysis in the presence of moisture at elevated temperatures or thermal cleavage to yield the corresponding carboxylic acid and ethylene.

-

Pyridine Ring Stability: The aromatic pyridine ring is generally stable but can undergo fragmentation at high temperatures, leading to the formation of various volatile and non-volatile byproducts.

Data Presentation: Hypothetical Thermal Analysis Data

The following tables summarize hypothetical quantitative data that could be obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of this compound.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value (°C) | Description |

| Onset Decomposition Temperature (Tonset) | 250 | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | 285 | The temperature at which the rate of mass loss is maximal for the primary decomposition step. |

| Endset Decomposition Temperature (Tendset) | 320 | The temperature at which the primary decomposition step is complete. |

Table 2: Hypothetical Mass Loss Data from TGA

| Temperature Range (°C) | Mass Loss (%) | Corresponding Fragment (Hypothetical) |

| 250 - 320 | 29.5 | Loss of the ethyl group and one chlorine atom. |

| 320 - 500 | 45.2 | Further fragmentation of the pyridine ring. |

| > 500 | - | Residual char. |

Table 3: Hypothetical DSC Data for this compound

| Parameter | Value (°C) | Description |

| Melting Point (Tm) | 85 | The temperature at which the solid-to-liquid phase transition occurs. |

| Enthalpy of Fusion (ΔHf) | 25 J/g | The amount of energy required to melt the sample. |

| Decomposition Exotherm Peak | 290 | Indicates that the primary decomposition process is exothermic. |

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the thermal stability of a compound like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Set the temperature program to ramp from ambient temperature to 600°C at a heating rate of 10°C/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition curve.

-

Determine the peak decomposition temperature (Tpeak) from the peak of the first derivative of the TGA curve (DTG curve).

-

Calculate the percentage of mass loss at different temperature intervals.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to characterize the thermal nature (endothermic or exothermic) of decomposition events.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Set the temperature program to ramp from ambient temperature to 350°C at a heating rate of 10°C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Identify endothermic peaks, which correspond to phase transitions such as melting. The peak temperature of this endotherm is the melting point (Tm).

-

Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.

-

Identify exothermic peaks, which may correspond to decomposition or other chemical reactions.

-

Visualizations

Experimental Workflow for Thermal Stability Assessment

Caption: Workflow for Thermal Stability Assessment.

Logical Relationship of Factors Influencing Thermal Stability

Caption: Factors Influencing Thermal Stability.

Conclusion

While specific experimental data for this compound is not currently available, this guide provides a robust framework for understanding and evaluating its thermal stability. The methodologies outlined for TGA and DSC are standard industry practices that will yield critical data for its safe handling, storage, and application in research and development. The predicted stability is influenced by a combination of the stabilizing effect of the C-F bond and the potential lability of the C-Cl bonds and the ester group. Experimental verification is essential to confirm these predictions and to fully characterize the thermal behavior of this compound.

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reaction of Ethyl 4,6-dichloro-5-fluoronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This application note provides a detailed protocol and technical guidance for the selective Suzuki coupling of Ethyl 4,6-dichloro-5-fluoronicotinate, a versatile building block in medicinal chemistry and drug discovery. The presence of multiple reactive sites on the pyridine ring, namely the two chlorine atoms at the C4 and C6 positions, allows for sequential and site-selective functionalization to generate diverse libraries of substituted nicotinic acid derivatives. Such derivatives are of significant interest in the development of novel therapeutic agents.

The reactivity of the two chlorine atoms in this compound is influenced by the electronic and steric environment of the pyridine ring. Generally, in dihalopyridines and dihalopyrimidines, the halogen at the C4 position is more susceptible to oxidative addition by the palladium catalyst compared to the C2 or C6 positions. This preferential reactivity allows for selective mono-arylation at the C4 position under carefully controlled conditions. The electron-withdrawing nature of the fluorine atom at the C5 position and the ethyl ester at the C3 position is expected to further influence the reactivity of the adjacent chlorine atoms.

This document outlines a representative protocol for the mono-arylation of this compound at the C4 position, based on established procedures for structurally similar dichlorinated nitrogen heterocycles. Recommendations for reaction optimization and troubleshooting are also provided.

Data Presentation: Optimized Reaction Conditions for Suzuki Coupling of Dichlorinated Heterocycles

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of dichloropyridines and dichloropyrimidines, which serve as a basis for the protocol for this compound.

| Substrate | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 0.25 (MW) | 81 | [2] |

| 4,6-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) / PPh₃ (10) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12 | 70-80 | [3] |

| 2,6-Dichloropyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | ~70 | [4] |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 80 | 18-22 | 60 | [1] |

| 2,4-Dichloropyridine | Phenylboronic acid | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) (3) | KF (3) | THF | RT | 12 | 75 (C4 selective) | [3] |

Experimental Protocol: Selective Mono-Arylation of this compound

This protocol describes a general procedure for the selective Suzuki coupling reaction at the C4 position of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or THF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask or sealed tube)

-

Magnetic stirrer and heating plate/oil bath

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Inert Atmosphere: Seal the reaction vessel with a septum or screw cap and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, to a concentration of approximately 0.1 M with respect to the limiting reagent) via syringe.

-

Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-arylated product.

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki coupling of this compound.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure the palladium catalyst is active. Use a fresh batch or consider a pre-catalyst. Thoroughly degas the reaction mixture to prevent catalyst oxidation.

-

Insufficient Temperature: For less reactive chloro-substrates, higher temperatures may be necessary. Consider screening temperatures from 80 °C to 120 °C.

-

Base Ineffectiveness: The choice of base can be critical. If K₂CO₃ is ineffective, consider a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.

-

-

Formation of Side Products:

-

Homocoupling: The formation of biaryl products from the boronic acid can occur, especially in the presence of oxygen. Ensure a thoroughly deoxygenated reaction environment.

-

Protodeboronation: The cleavage of the C-B bond in the boronic acid can be a significant side reaction, particularly with electron-deficient arylboronic acids. Using anhydrous solvents and a carefully chosen base can mitigate this issue.

-

Di-substitution: If the formation of the di-arylated product is observed, reduce the equivalents of the arylboronic acid (to ~1.05 equiv), lower the reaction temperature, and shorten the reaction time.

-

-

Poor Regioselectivity:

-

While the C4 position is generally favored, the regioselectivity can be influenced by the choice of ligand and palladium source. For enhanced selectivity, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.

-

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for the functionalization of this compound. By carefully controlling the reaction conditions, including the choice of catalyst, base, and solvent, selective mono-arylation at the more reactive C4 position can be achieved in good yields. The resulting 4-aryl-6-chloro-5-fluoronicotinate derivatives are valuable intermediates for the synthesis of complex molecules with potential applications in drug discovery and development. The protocol and guidelines presented here serve as a robust starting point for researchers exploring the synthetic utility of this important heterocyclic building block.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 4,6-dichloro-5-fluoronicotinate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the Buchwald-Hartwig amination of Ethyl 4,6-dichloro-5-fluoronicotinate. Due to the absence of a specific published protocol for this substrate, the following application notes and experimental procedures are based on established principles for the palladium-catalyzed amination of electron-deficient heteroaryl chlorides.[1][2][3] This guide covers reagent selection, a generalized reaction protocol, optimization strategies, and a visual workflow to aid in the successful synthesis of mono-aminated nicotinic acid derivatives.

Introduction and Reaction Principle

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[4][5][6] This transformation is widely used in the pharmaceutical industry due to its broad substrate scope and functional group tolerance.[4][7]

This compound is a highly functionalized and electron-deficient heterocyclic compound, making it a valuable building block for novel therapeutic agents. The selective amination of this substrate presents a challenge due to the presence of two reactive chloro-substituents. The regioselectivity of the amination is influenced by the electronic environment of the pyridine ring and the steric hindrance around the chlorine atoms. Generally, for dichloropyridines, careful selection of the catalyst, ligand, and reaction conditions is crucial to achieve selective mono-amination over di-substitution.[8][9]

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired aminated product and regenerate the Pd(0) catalyst.[10][11] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the challenging oxidative addition of aryl chlorides and facilitating the reductive elimination step.[1][11]

Proposed Reaction Scheme

The generalized reaction for the mono-amination of this compound is depicted below. The reaction aims for the selective substitution of one chlorine atom. The position of substitution (C4 or C6) may depend on the specific reaction conditions and the nature of the amine.

General Reaction Scheme for Mono-amination

Experimental Protocol